

4-(4-Chlorophenyl)cyclohexanol-d5 molecular weight and formula

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanol-d5

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Technical Guide: 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(4-Chlorophenyl)cyclohexanol-d5**, a deuterated analog of 4-(4-Chlorophenyl)cyclohexanol. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies.

Core Compound Data

The key quantitative data for **4-(4-Chlorophenyl)cyclohexanol-d5** are summarized in the table below, providing a clear reference for researchers.

Property	Value
Chemical Name	4-(4-Chlorophenyl)cyclohexanol-d5
Synonym	4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Molecular Formula	C ₁₂ H ₁₀ D ₅ ClO
Molecular Weight	215.73 g/mol [1][2][3]
CAS Number	1189961-66-7
Appearance	White Solid
Solubility	Chloroform, Dichloromethane

Proposed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5

While specific literature detailing the synthesis of **4-(4-Chlorophenyl)cyclohexanol-d5** is not readily available, a plausible and efficient method involves the reduction of the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone, using a deuterated reducing agent. This approach is based on established methods for the synthesis of the non-deuterated analog.

Reaction: Reduction of 4-(4-chlorophenyl)cyclohexanone with Sodium borodeuteride (NaBD₄).

Materials:

- 4-(4-chlorophenyl)cyclohexanone
- Sodium borodeuteride (NaBD₄)
- Methanol (anhydrous)
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

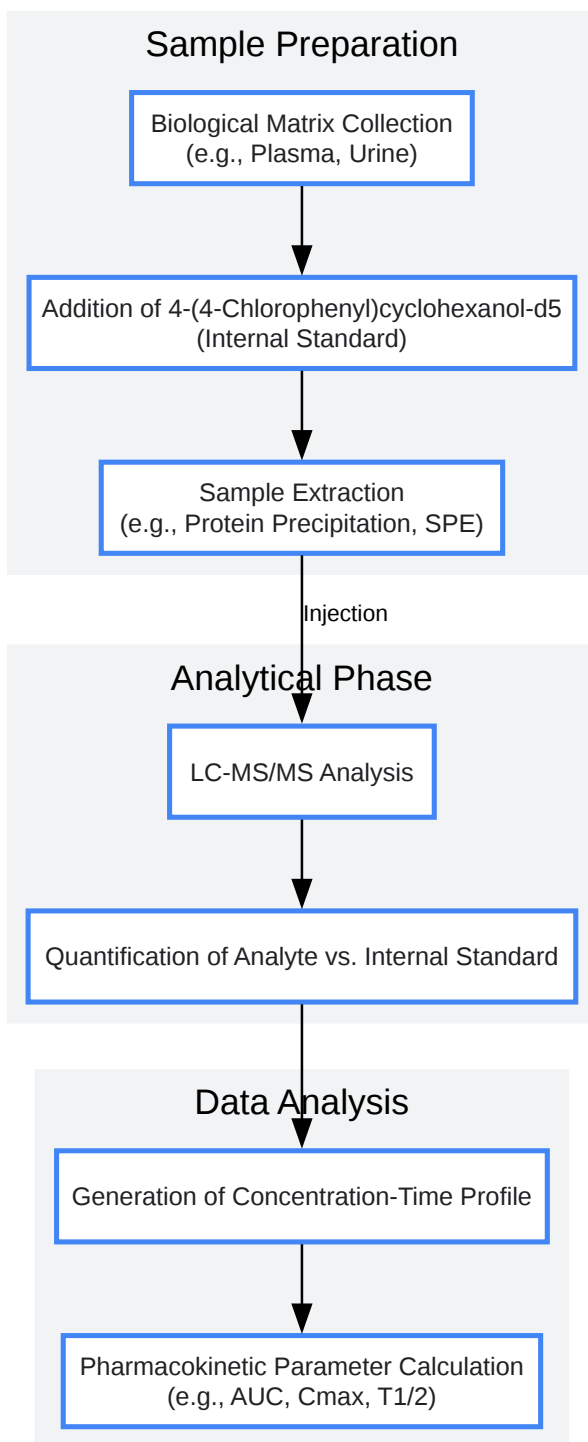
Procedure:

- **Dissolution:** Dissolve 4-(4-chlorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0°C using an ice bath.
- **Reduction:** Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The use of NaBD₄ is critical as it serves as the deuterium source.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBD₄.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-(4-Chlorophenyl)cyclohexanol-d₅**.

Logical Workflow: Application in Pharmacokinetic Studies

Deuterated compounds like **4-(4-Chlorophenyl)cyclohexanol-d5** are frequently utilized as internal standards in pharmacokinetic (PK) studies. Their key advantage is that they co-elute with the non-labeled analyte during chromatographic separation but are distinguishable by mass spectrometry due to their mass difference. This allows for accurate quantification of the parent compound in biological matrices. The following diagram illustrates a typical workflow.

Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

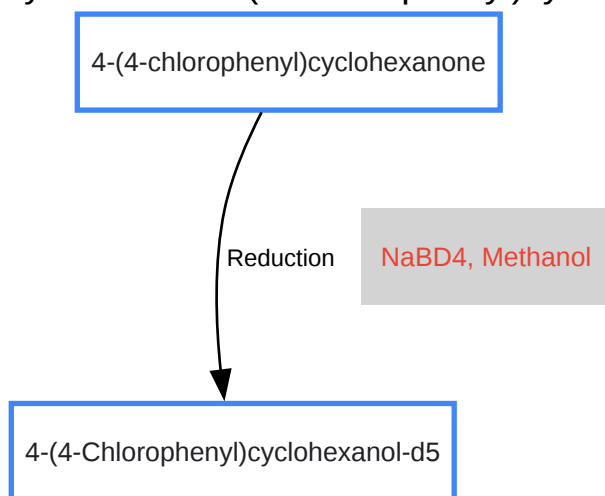
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Caption: A logical workflow demonstrating the use of a deuterated compound as an internal standard in a typical pharmacokinetic study.

Proposed Synthetic Pathway

The synthesis of **4-(4-Chlorophenyl)cyclohexanol-d5** can be achieved from commercially available starting materials. The following diagram outlines a proposed synthetic route.

Proposed Synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5



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Caption: A proposed synthetic pathway for **4-(4-Chlorophenyl)cyclohexanol-d5** via the reduction of 4-(4-chlorophenyl)cyclohexanone.

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References

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